molecular formula C19H14BrN3O3S B12172380 (3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B12172380
M. Wt: 444.3 g/mol
InChI Key: BFRNBLRLXSGPPH-UHFFFAOYSA-N
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Description

The compound (3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, an ethoxyphenyl group, and a thiazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The ethoxyphenyl group is then introduced via a condensation reaction with an appropriate aldehyde. Finally, the bromine atom is added through a halogenation reaction using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one:

Mechanism of Action

The mechanism of action of (3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of a particular metabolite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: is unique due to its combination of a thiazolidinone ring, an ethoxyphenyl group, and a bromine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H14BrN3O3S

Molecular Weight

444.3 g/mol

IUPAC Name

5-(5-bromo-2-oxoindol-3-yl)-4-(4-ethoxyanilino)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C19H14BrN3O3S/c1-2-26-12-6-4-11(5-7-12)21-17-16(27-19(25)23-17)15-13-9-10(20)3-8-14(13)22-18(15)24/h3-9,21H,2H2,1H3,(H,23,25)

InChI Key

BFRNBLRLXSGPPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(SC(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br

Origin of Product

United States

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